3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is characterized by a pyridine ring system bearing three distinct substituents at specific positions. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting the positional arrangement of functional groups around the six-membered aromatic nitrogen-containing ring. The molecular formula is established as C8H7ClF3N, corresponding to a molecular weight of 209.59 grams per mole.
The compound is identified by the Chemical Abstracts Service registry number 917396-29-3, which serves as its unique identifier in chemical databases and literature. The systematic nomenclature follows established conventions where the pyridine ring numbering begins at the nitrogen atom, and substituent positions are designated accordingly. The chloromethyl group occupies the 3-position, the methyl group is located at the 2-position, and the trifluoromethyl group is positioned at the 6-position of the pyridine ring.
The molecular architecture exhibits significant electronic asymmetry due to the strategic placement of electron-withdrawing groups. The trifluoromethyl group at the 6-position provides substantial electronic effects through its strong electron-withdrawing properties, while the chloromethyl substituent at the 3-position offers both electronic and steric influences. The methyl group at the 2-position, being electron-donating relative to the other substituents, creates an interesting electronic gradient around the pyridine ring system.
Structural connectivity is accurately represented by the Simplified Molecular Input Line Entry System notation: FC(C1=CC=C(CCl)C(C)=N1)(F)F, which encodes the complete molecular topology. The International Chemical Identifier provides additional structural specificity: InChI=1S/C8H7ClF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3, confirming the hydrogen distribution and connectivity patterns.
Properties
IUPAC Name |
3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHRMBSNRCFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733148 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-29-3 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with chloromethylating agents under specific conditions. The reaction typically requires the presence of a base to facilitate the formation of the chloromethyl group. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Pharmaceutical Development
The compound serves as an intermediate in synthesizing various pharmaceuticals. Its derivatives have been studied for potential biological activities, including:
- Antimicrobial Properties : Research has shown that derivatives of this compound can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Activity : Some studies indicate that it may affect cancer cell proliferation through enzyme inhibition, potentially leading to novel cancer therapies.
Agrochemical Applications
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is utilized in developing agrochemicals, particularly pesticides and herbicides. Its unique chemical properties enhance the efficacy and stability of these compounds in agricultural applications.
Material Science
In materials science, this compound is employed to create materials with enhanced properties. The incorporation of trifluoromethyl groups can improve thermal stability and resistance to degradation, making it valuable in producing high-performance polymers and coatings.
Case Study 1: Anticancer Properties
A study investigated the potential of this compound derivatives as anticancer agents. The results indicated that these compounds could inhibit specific enzymes involved in cancer cell metabolism, demonstrating significant cytotoxic effects on various cancer cell lines.
Case Study 2: Agrochemical Efficacy
Research focused on the use of this compound in developing new herbicides showed that it effectively controlled weed growth while exhibiting low toxicity to non-target plants. This suggests its potential as a safer alternative in agricultural practices.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and improving its metabolic stability. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl and Halogen Substituents
Key Observations :
- Electron-Withdrawing Groups : The presence of -CF₃ and halogens (Cl, F) enhances metabolic stability and bioavailability in drug candidates .
- Reactivity : Chloromethyl groups (as in the target compound) enable nucleophilic substitutions, facilitating the attachment of amines, thiols, or other functional groups .
Pharmacologically Active Analogues
Biological Activity
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is a compound of significant interest in the fields of medicinal chemistry and agrochemical development due to its unique structural properties and biological activities. This article reviews its biochemical interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloromethyl group at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position. The trifluoromethyl group is particularly noted for enhancing lipophilicity and biological activity, making it a valuable component in drug design.
1. Antimicrobial Properties
Research has indicated that trifluoromethylpyridine derivatives exhibit notable antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is believed to enhance interaction with microbial membranes, potentially leading to increased permeability and susceptibility.
2. Anticancer Potential
Studies have explored the anticancer potential of related trifluoromethylpyridine compounds. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could also possess such properties. The mechanism may involve the modulation of signaling pathways critical for cell proliferation and survival .
3. Insecticidal Activity
The compound has been investigated for its insecticidal properties. Research indicates that trifluoromethylpyridine derivatives can effectively target agricultural pests, providing a potential avenue for developing new agrochemicals . The efficacy of these compounds often surpasses that of traditional insecticides, highlighting their potential in sustainable agriculture.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The chloromethyl group allows for nucleophilic substitution reactions, which can inhibit enzyme activity essential for microbial growth or cancer cell proliferation .
- Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group may facilitate membrane penetration, disrupting cellular integrity in pathogens or cancerous cells .
- Signaling Pathway Modulation : Evidence suggests that this compound can influence cellular signaling pathways involved in growth and apoptosis, further contributing to its anticancer effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various trifluoromethylpyridine derivatives against MRSA. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μg/mL, demonstrating potent bactericidal activity .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| TFMP Derivative A | 0.006 | Excellent |
| TFMP Derivative B | 0.024 | Good |
Case Study 2: Insecticidal Activity
In another investigation focusing on agricultural applications, several trifluoromethylpyridine derivatives were tested against Plutella xylostella. The results showed that certain compounds achieved over 60% mortality at concentrations as low as 50 mg/L.
| Compound | Mortality (%) at 50 mg/L |
|---|---|
| E1 | 67 |
| E2 | 54 |
| E3 | 63 |
Q & A
Q. What are the established synthetic routes for 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, and what critical parameters influence yield?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce substituents to the pyridine ring. Key steps include:
- Halogenation : Introducing chloro or bromo groups at specific positions on the pyridine ring (e.g., using POCl₃ or PBr₃ under reflux) .
- Trifluoromethylation : Employing CF₃ sources like TMSCF₃ or CuCF₃ under controlled conditions to avoid side reactions .
- Chloromethylation : Reacting with chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃ .
Q. Critical parameters :
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves stereoelectronic effects of the trifluoromethyl and chloromethyl groups, confirming regiochemistry and intermolecular interactions (e.g., C–H···π stacking) .
- ¹H/¹³C NMR : The chloromethyl group appears as a singlet (~δ 4.5–5.0 ppm), while trifluoromethyl groups show splitting in ¹⁹F NMR (~δ -60 to -65 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (calc. for C₈H₆ClF₃N: 220.03 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and chloromethyl groups influence regioselectivity in substitution reactions?
The trifluoromethyl group is strongly electron-withdrawing, directing electrophilic attacks to the meta position, while the chloromethyl group acts as a moderate electron donor. This interplay complicates regioselectivity in reactions like:
Q. Experimental strategy :
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational modeling results?
Discrepancies often arise from solvent effects or incomplete basis sets in simulations. For example:
- NMR chemical shifts : Experimental values in CDCl₃ may deviate from gas-phase DFT predictions due to solvation. Use COSMO-RS solvation models for alignment .
- IR vibrational modes : Trifluoromethyl groups exhibit asymmetric stretching (~1250 cm⁻¹), which may split in experimental spectra due to crystal packing, unlike isolated-molecule simulations .
Q. Validation steps :
Q. What strategies are recommended for optimizing bioactivity studies targeting enzymes or receptors?
- In vitro assays : Screen against acetylcholinesterase or mGlu receptors, where the trifluoromethyl group enhances lipophilicity and target binding .
- Molecular docking : Use the chloromethyl group to probe covalent binding sites (e.g., cysteine residues) via flexible docking simulations .
- Metabolic stability : Assess oxidative degradation of the chloromethyl group using liver microsome models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
